![molecular formula C12H12N2OS B13963796 3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13963796.png)
3-(2-(Methylthio)phenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are known for their diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- typically involves the condensation of nitroacetic esters with dipolarophiles in the presence of a base catalyst. This method is efficient and yields high purity products . Another common method involves the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms are common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylthio group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Base catalysts like sodium hydroxide or potassium carbonate are often used in condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions typically produce the corresponding alcohols or amines .
Scientific Research Applications
4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit blood coagulation factors, making it a potential anticoagulant . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share a similar core structure and exhibit comparable biological activities.
Pyrazole Derivatives: These compounds also contain a five-membered ring with nitrogen atoms and are known for their diverse pharmacological effects.
Imidazole Derivatives: Similar in structure, these compounds are widely used in medicinal chemistry for their therapeutic potential.
Uniqueness
What sets 4H-PYRROLO[3,2-D]ISOXAZOLE, 5,6-DIHYDRO-3-[2-(METHYLTHIO)PHENYL]- apart is its unique combination of the isoxazole ring with a methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and materials with specific desired characteristics .
Properties
Molecular Formula |
C12H12N2OS |
|---|---|
Molecular Weight |
232.30 g/mol |
IUPAC Name |
3-(2-methylsulfanylphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C12H12N2OS/c1-16-10-5-3-2-4-8(10)11-9-6-7-13-12(9)15-14-11/h2-5,13H,6-7H2,1H3 |
InChI Key |
QHLKKJCLRIXACI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1C2=NOC3=C2CCN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


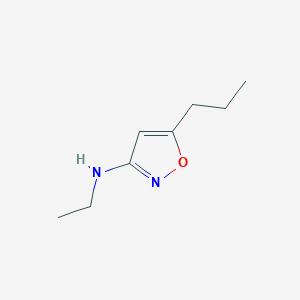
![3H-[1,2,5]Oxadiazolo[3,4-g]indole](/img/structure/B13963719.png)
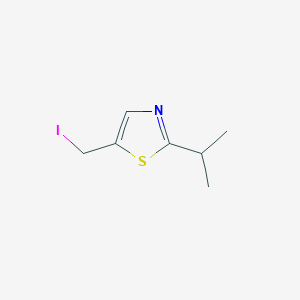
![Pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carbonyl chloride](/img/structure/B13963724.png)

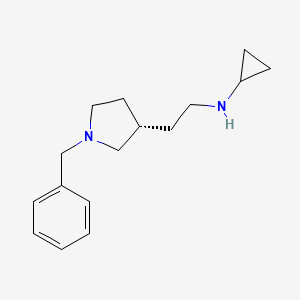
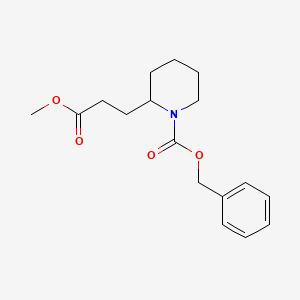
![tert-Butyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13963751.png)

![6h-Imidazo[4,5-e]-2,1,3-benzoxadiazole](/img/structure/B13963760.png)
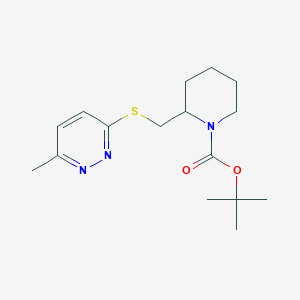


![Ethyl 2-amino-4-({[tert-butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-5-carboxylate](/img/structure/B13963786.png)
